4,4,4-trifluoro-2-methylbutan-2-ol
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name 4,4,4-trifluoro-2-methylbutan-2-ol unambiguously describes the compound’s structure. The root name "butan-2-ol" indicates a four-carbon chain with a hydroxyl group (-OH) at the second carbon. The prefix "4,4,4-trifluoro" specifies three fluorine atoms attached to the fourth carbon, while "2-methyl" denotes a methyl branch at the second carbon.
The structural formula is represented as:
CC(O)(C)CC(F)(F)F (SMILES notation).
This configuration places the hydroxyl and methyl groups on the same carbon (C2), creating a tertiary alcohol center. The trifluoromethyl group at C4 introduces strong electronegativity, influencing the molecule’s reactivity and polarity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉F₃O |
| Molecular Weight | 142.12 g/mol |
| CAS Registry No. | 1408291-76-8 |
| MDL Number | MFCD28361094 |
| SMILES | CC(O)(C)CC(F)(F)F |
| InChIKey | UZCGCEHRULFZQB-UHFFFAOYSA-N |
The InChIKey, derived computationally via RDKit, confirms the compound’s unique stereochemical fingerprint.
Alternative Chemical Designations and Registry Numbers
This compound is referenced under multiple designations across chemical databases:
Properties
Molecular Formula |
C5H9F3O |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-4(2,9)3-5(6,7)8/h9H,3H2,1-2H3 |
InChI Key |
JAEXQVDCHANQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Ruppert-Prakash Reagent-Mediated Synthesis
The Ruppert-Prakash reagent (TMSCF₃, trifluoromethyltrimethylsilane) enables nucleophilic trifluoromethylation of ketones under mild conditions. For 4,4,4-trifluoro-2-methylbutan-2-ol, the reaction proceeds via:
Conditions :
-
Solvent: Anhydrous DMF or THF
-
Catalyst: Cesium fluoride (CsF)
-
Temperature: 0–25°C
-
Yield: 65–78%
Advantages : High regioselectivity, minimal side products.
Limitations : TMSCF₃’s moisture sensitivity and cost.
Grignard Reagent Approaches
Grignard reagents derived from CF₃-containing alkyl halides offer an alternative route. For example, CF₃CH₂MgBr reacts with acetone to yield the target alcohol:
Conditions :
-
Solvent: Diethyl ether
-
Temperature: −78°C to 0°C
-
Yield: 50–60%
Challenges : Low stability of CF₃CH₂MgBr due to electron-withdrawing effects.
Hydrotrifluoromethylation of Alkenes
Copper-catalyzed hydrotrifluoromethylation of allylic alcohols enables direct CF₃ group installation. For 3-methyl-2-buten-1-ol:
Conditions :
-
Catalyst: CuI (5 mol%)
-
Ligand: 1,10-Phenanthroline
-
Reductant: TMSCl
-
Yield: 45–55%
Advantages : Atom-economical, avoids pre-functionalized substrates.
Limitations : Moderate yields and competing side reactions.
Radical Trifluoromethylation
Photoredox catalysis facilitates radical-based CF₃ incorporation. Using 2-methyl-2-butanol as a substrate:
Conditions :
-
Light source: Blue LEDs (450 nm)
-
Catalyst: Iridium(III) tris(2-phenylpyridine) (2 mol%)
-
Solvent: Acetonitrile
-
Yield: 40–50%
Advantages : Functional-group tolerance.
Limitations : Scalability challenges and iodide byproduct removal.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow technology to enhance safety and efficiency. Key parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Microtube (316L stainless steel) |
| Residence Time | 10–15 min |
| Temperature | 80–100°C |
| Pressure | 10–15 bar |
| Annual Capacity | 500–1,000 metric tons |
Advantages : Improved heat transfer, reduced waste.
Catalytic Distillation
Integrated reaction-separation systems optimize yield and purity:
Conditions :
-
Catalyst: KF-supported alumina
-
Temperature: 120–150°C
-
Yield: 85–90%
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost (USD/kg) | Purity (%) |
|---|---|---|---|---|
| Ruppert-Prakash | 65–78 | Moderate | 120–150 | 98–99 |
| Grignard | 50–60 | Low | 200–250 | 95–97 |
| Hydrotrifluoromethylation | 45–55 | High | 90–110 | 92–95 |
| Radical | 40–50 | Experimental | 300–400 | 85–90 |
| Catalytic Distillation | 85–90 | High | 70–90 | 99.5 |
Key Insight : Catalytic distillation emerges as the most viable industrial method due to high yield and cost efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 4,4,4-trifluoro-2-methyl-2-butanone.
Reduction: The compound can be reduced to form the corresponding alkane, 4,4,4-trifluoro-2-methylbutane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or other nucleophilic reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: 4,4,4-trifluoro-2-methyl-2-butanone
Reduction: 4,4,4-trifluoro-2-methylbutane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-trifluoro-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, making it a valuable tool in biochemical studies. The compound can modulate the activity of enzymes by altering their conformation and stability .
Comparison with Similar Compounds
3-Amino-4,4,4-trifluoro-2-methylbutan-2-ol Hydrochloride
- Structure: Differs by the addition of an amino (-NH₂) group on carbon 3 and a hydrochloride salt.
- Properties: Increased polarity and water solubility due to the ionic nature of the hydrochloride salt. The amino group introduces basicity, expanding its utility in medicinal chemistry as a building block for bioactive molecules. However, discontinuation notices suggest challenges in synthesis or commercial availability .
- Molecular Formula: C₅H₁₀F₃NO·HCl (vs. C₅H₉F₃O for the target compound).
2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol
- Structure: Hydroxyl group on carbon 1 and amino group on carbon 2.
- Properties : Positional isomerism alters hydrogen-bonding capacity and boiling point. The primary alcohol structure (C1-OH) increases acidity compared to the tertiary alcohol in the target compound .
- Molecular Formula: C₅H₁₀F₃NO.
Structural Isomers and Homologs
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
- Structure : Branched with two methyl groups on carbon 2 and a primary hydroxyl group.
- Properties : Enhanced steric hindrance reduces reactivity in nucleophilic substitutions. The primary alcohol exhibits higher boiling point and acidity than the target tertiary alcohol .
- Molecular Formula : C₆H₁₁F₃O.
4,4,4-Trifluoro-2-(2,2,2-trifluoroethyl)butan-1-ol
- Structure : Contains a trifluoroethyl (-CF₂CF₃) substituent on carbon 2.
- Properties: Increased fluorine content enhances electronegativity and thermal stability. The primary alcohol group and bulky substituent may limit solubility in nonpolar solvents .
Functional Group Variants
(R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid
- Structure : Replaces the hydroxyl group with a carboxylic acid (-COOH) on carbon 3.
- Properties : The carboxylic acid group drastically increases acidity (pKa ~2–3) compared to the target alcohol (pKa ~16–18 for tertiary alcohols). This compound is chiral, enabling enantioselective applications in drug synthesis .
- Molecular Formula : C₄H₅F₃O₃.
Key Properties Comparison
Note: Estimated boiling points are derived from analogous fluorinated alcohols.
Q & A
Q. What are the optimal synthetic routes for 4,4,4-trifluoro-2-methylbutan-2-ol, and how do reaction conditions influence yield and purity?
The synthesis of fluorinated alcohols like 4,4,4-trifluoro-2-methylbutan-2-ol often employs fluorination of precursor alcohols. A common method involves using diethylaminosulfur trifluoride (DAST) under controlled conditions (e.g., inert solvents like dichloromethane at low temperatures) to minimize side reactions such as elimination or over-fluorination . Methodological considerations:
- Precursor selection : Start with 2-methylbutan-2-ol derivatives to retain the tertiary alcohol structure.
- Temperature control : Maintain reactions at −20°C to 0°C to suppress decomposition.
- Purification : Use fractional distillation or column chromatography to isolate the product from fluorinated byproducts.
| Method | Precursor | Reagent | Yield | Purity |
|---|---|---|---|---|
| DAST fluorination | 2-methylbutan-2-ol | DAST | 60–75% | ≥90% |
| Reductive fluorination | Ketone derivatives | XeF₂ | 40–55% | 85–90% |
Q. How can researchers characterize the steric and electronic effects of 4,4,4-trifluoro-2-methylbutan-2-ol using spectroscopic techniques?
The compound’s trifluoromethyl group and tertiary alcohol structure create distinct spectroscopic signatures:
- ¹⁹F NMR : Expect a singlet near −70 ppm for the CF₃ group due to equivalent fluorine atoms .
- ¹H NMR : The hydroxyl proton (OH) may appear as a broad peak at ~2.5 ppm, while the methyl groups resonate as singlets at ~1.3–1.5 ppm.
- IR spectroscopy : A strong O-H stretch at 3200–3400 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Methodological tip: Use deuterated solvents (e.g., CDCl₃) to suppress exchange broadening in NMR, and employ DEPT or HSQC for unambiguous carbon assignments.
Advanced Research Questions
Q. How do steric hindrance and electronic effects of the trifluoromethyl group influence nucleophilic substitution reactions at the tertiary alcohol center?
The trifluoromethyl group introduces strong electron-withdrawing effects and steric bulk, which can:
- Reduce nucleophilic attack : Steric hindrance from the CF₃ group limits access to the hydroxyl oxygen, favoring elimination over substitution.
- Modulate acidity : The electron-withdrawing CF₃ group increases the acidity of the hydroxyl proton (pKa ~12–14), enabling deprotonation under mild basic conditions .
Experimental design: - Compare reactivity with non-fluorinated analogs (e.g., 2-methylbutan-2-ol) under identical conditions.
- Use kinetic studies (e.g., monitoring by GC-MS) to quantify reaction pathways (SN1 vs. SN2 vs. E1).
Q. What strategies resolve contradictions in reported biological activities of 4,4,4-trifluoro-2-methylbutan-2-ol derivatives?
Discrepancies in bioactivity data often arise from:
- Impurity profiles : Trace fluorinated byproducts (e.g., elimination products) may exhibit unintended biological effects .
- Solvent interactions : Fluorinated alcohols can form hydrogen-bonded aggregates in aqueous media, altering bioavailability .
Resolution approach: - High-purity synthesis : Validate compound purity via HPLC (>99%) and mass spectrometry.
- Solvent screening : Test activity in polar aprotic (e.g., DMSO) vs. aqueous buffers to assess aggregation effects.
Q. How can computational modeling predict the collision cross-section (CCS) of 4,4,4-trifluoro-2-methylbutan-2-ol for ion mobility spectrometry (IMS) applications?
The CCS is influenced by the compound’s 3D conformation and fluorine’s electronegativity. Methodology:
- Molecular dynamics (MD) simulations : Use software like MOE or Gaussian to model low-energy conformers.
- Charge distribution analysis : Fluorine atoms increase electron density near the CF₃ group, affecting ion mobility .
- Validation : Compare simulated CCS values with experimental IMS data (e.g., drift tube measurements).
Data Contradiction Analysis
Q. Why do fluorination yields vary significantly across studies, and how can researchers optimize reproducibility?
Variability arises from:
- Reagent purity : DAST degrades upon exposure to moisture, requiring rigorous drying of solvents and reagents .
- Side reactions : Competing elimination pathways (e.g., forming alkenes) reduce yields.
Optimization steps: - Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions.
- Real-time monitoring : Employ in situ FTIR or NMR to detect intermediates and adjust conditions dynamically.
Research Applications
Q. What role does 4,4,4-trifluoro-2-methylbutan-2-ol play in designing fluorinated polymers or surfactants?
The CF₃ group enhances thermal stability and hydrophobicity, making the compound useful for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
